1-Ethyl-3-methylimidazolium

Übersicht

Beschreibung

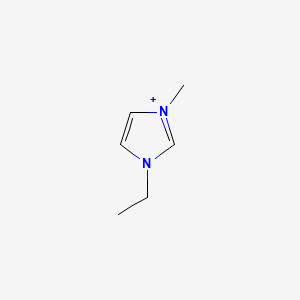

1-ethyl-3-methylimidazolium is a 1-alkyl-3-methylimidazolium in which the alkyl substituent at C-1 is ethyl.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Cyanosilylation of Carbonyl Compounds

One of the notable applications of 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) is its role as a highly efficient organocatalyst for the cyanosilylation of carbonyl compounds. Research indicates that it can be used in very low catalyst loadings (as low as 0.0001 mol %) while achieving high turnover frequencies (TOF) ranging from to . The mechanism involves a synergistic activation mode where the imidazolium cation interacts with carbonyl compounds to facilitate the reaction with trimethylsilyl cyanide (TMSCN).

Table 1: Catalytic Performance of [EMIM]OAc in Cyanosilylation

| Catalyst Loading (mol %) | TOF (h) | Yield (%) |

|---|---|---|

| 0.0001 | 10,602,410 | 94 |

| 0.001 | 10,843 | 88 |

| 0.01 | - | - |

Degradation of Cellulose

Additionally, [EMIM]OAc has shown promise in the degradation of cellulose, enhancing the efficiency of this process significantly when compared to traditional methods. This application is crucial for biofuel production and environmental sustainability .

Material Science

Plasticization of Biodegradable Polymers

Recent studies have highlighted the effectiveness of this compound acetate as a plasticizer in biodegradable blends such as thermoplastic starch (TPS) and polyvinyl alcohol (PVA). The incorporation of [EMIM]OAc transforms the crystalline structure of starch into an amorphous state, increasing flexibility and lowering the glass transition temperature (). This modification allows for tailored properties depending on the intended application .

Table 2: Effects of [EMIM]OAc on TPS/PVA Blends

| [EMIM]OAc Content (%wt) | Crystalline Structure | Flexibility Increase | Drop (°C) |

|---|---|---|---|

| 27.5 | Crystalline | Moderate | - |

| 35.0 | Amorphous | Significant | - |

| 42.5 | Amorphous | High | - |

Solvent Applications

Reactive Dissolution Processes

In addition to its catalytic properties, [EMIM]OAc has been investigated as a reactive solvent for dissolving complex materials such as poly(sulfur nitride). This application demonstrates its versatility and effectiveness in facilitating chemical reactions that require specific solvent environments .

Case Studies

Case Study: Efficient Synthesis Using [EMIM]OAc

A recent study showcased the use of [EMIM]OAc in synthesizing cyanohydrins from various aldehydes and ketones under mild conditions. The results indicated that electron-withdrawing groups on benzaldehyde derivatives reacted more quickly than those with electron-donating groups, affirming the importance of substituent effects in catalytic reactions .

Case Study: Biodegradable Polymer Development

Another study focused on developing biodegradable materials using [EMIM]OAc as a plasticizer. The research demonstrated how varying concentrations of this ionic liquid could modify the physical properties of TPS/PVA blends, making them suitable for different applications in packaging and biomedical fields .

Eigenschaften

CAS-Nummer |

65039-03-4 |

|---|---|

Molekularformel |

C6H11N2+ |

Molekulargewicht |

111.17 g/mol |

IUPAC-Name |

1-ethyl-3-methylimidazol-3-ium |

InChI |

InChI=1S/C6H11N2/c1-3-8-5-4-7(2)6-8/h4-6H,3H2,1-2H3/q+1 |

InChI-Schlüssel |

NJMWOUFKYKNWDW-UHFFFAOYSA-N |

SMILES |

CCN1C=C[N+](=C1)C |

Kanonische SMILES |

CCN1C=C[N+](=C1)C |

Key on ui other cas no. |

65039-03-4 |

Synonyme |

(Emim)(Ac) (emIm)(ba) 1-ethyl-3-methyl-1H-imidazolium ethyl sulfate 1-ethyl-3-methylimidazolium 1-ethyl-3-methylimidazolium acetate 1-ethyl-3-methylimidazolium benzoate 1-ethyl-3-methylimidazolium ethylsulfate 1-ethyl-3-methylimidazolium hexafluorophosphate 1-ethyl-3-methylimidazolium methylphosphate 1-ethyl-3-methylimidazolium triflate 1H-imidazolium, 3-ethyl-1-methyl- 1H-imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1) 3-ethyl-1-methyl-1H-imidazolium 3-ethyl-1-methylimidazolium C2MIM compound EMI PF6 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.